3-(3-Bromophenyl)benzonitrile
Description
3-(3-Bromophenyl)benzonitrile is an aromatic nitrile compound featuring a bromophenyl substituent at the third position of the benzonitrile core. The bromine atom introduces steric and electronic effects, influencing reactivity, solubility, and interactions in biological or material systems.
Properties
IUPAC Name |
3-(3-bromophenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFNNKFDFLYWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040141-34-1 | |
| Record name | 3'-Bromo[1,1'-biphenyl]-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Benzonitrile: One common method involves the bromination of benzonitrile using bromine or a brominating agent in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated benzonitrile.
Industrial Production Methods: Industrial production of 3-(3-Bromophenyl)benzonitrile often employs large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(3-Bromophenyl)benzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding benzoic acids or reduction reactions to yield benzylamines.
Coupling Reactions: It can undergo various coupling reactions, including Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or alkoxide salts are commonly used under mild to moderate temperature conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as amines, ethers, or thioethers are formed.
Oxidation Products: Benzoic acids or benzamides.
Reduction Products: Benzylamines or benzyl alcohols.
Scientific Research Applications
Chemistry: 3-(3-Bromophenyl)benzonitrile is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and pharmaceuticals.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules and probes used in studying cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials, dyes, and agrochemicals due to its versatile reactivity and stability .
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)benzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, thereby influencing cellular signaling pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
3-Bromobenzonitrile (CAS 6952-59-6)
- Structure : A simpler analog with a single bromine atom at the benzonitrile's third position.
- Key Properties : Melting point = 38–40°C; molecular weight = 182.02 g/mol.
- Applications : Used as a precursor in organic synthesis and pharmaceutical intermediates .
3-Bromo-2-fluorobenzonitrile (CAS 840481-82-5)
- Structure : Features bromine (position 3) and fluorine (position 2) substituents.
- Key Properties : Molecular weight = 200.01 g/mol.
- Applications : Utilized in the synthesis of agrochemicals and bioactive molecules.
- Comparison : The electron-withdrawing fluorine atom increases electrophilicity at the nitrile group, contrasting with the electron-rich bromophenyl group in 3-(3-bromophenyl)benzonitrile .
4-(3-Bromophenyl)benzonitrile
- Structure : Bromophenyl group at the fourth position of benzonitrile.
- Comparison : Positional isomerism affects molecular symmetry and dipole moments, which can alter crystallization behavior and solubility .
Functional Group Modifications
3-(Bromomethyl)benzonitrile
- Structure : Bromomethyl (-CH2Br) substituent at position 3.
- Key Properties : Molecular weight = 196.05 g/mol.
- Applications : Intermediate in drug discovery (e.g., alkylation reactions).
- Comparison : The bromomethyl group offers a reactive site for nucleophilic substitution, unlike the aryl-bromine in this compound, which is more suited for Suzuki-Miyaura couplings .
3-(3-(3-Bromophenyl)propanoyl)benzonitrile (CAS 898782-12-2)
- Structure: Propanoyl chain bridges the benzonitrile and 3-bromophenyl groups.
- Key Properties : Molecular weight = 314.18 g/mol.
Pharmacologically Active Analogs
Compound 5 and 26 (SARS-CoV-2 Mpro Inhibitors)
- Structures :
- Compound 5 : 2-(3-(3-Chloro-5-propoxyphenyl)-2-oxo-2H-[1,30-bipyridin]-5-yl)benzonitrile.
- Compound 26 : Propyl group replaced with cyclopropyl in Compound 5.
- Key Findings : Compound 26 showed improved potency due to the cyclopropyl group’s steric and electronic effects.
- Comparison : Substituents on the benzonitrile core critically modulate target affinity, suggesting that this compound’s bromophenyl group may enhance hydrophobic interactions in enzyme binding .
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on
- Structure : Chalcone derivative with a 3-bromophenyl group.
- Key Findings : IC50 = 422.22 ppm against MCF-7 cancer cells.
- Comparison : The α,β-unsaturated ketone moiety in chalcones introduces redox activity absent in this compound, highlighting divergent biological mechanisms .
Table 1: Structural and Functional Comparison
Biological Activity
3-(3-Bromophenyl)benzonitrile is an organic compound with notable biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Chemical Formula : C14H10BrN
- Molecular Weight : 314.18 g/mol
- Structure : The compound consists of a benzonitrile moiety linked to a bromophenyl group, which influences its chemical behavior and biological interactions.
Biological Activity Overview
This compound exhibits significant biological activity, particularly as an anti-inflammatory and potential anticancer agent. Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory mediators. Additionally, it has shown promise in targeting receptor tyrosine kinases such as PDGFRβ and VEGFR-2, which are crucial for tumor growth and angiogenesis.
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, leading to decreased inflammation.
- Targeting Tyrosine Kinases : Inhibition of PDGFRβ and VEGFR-2 disrupts signaling pathways involved in cancer progression and angiogenesis.
Case Studies
-
Anti-inflammatory Activity :
- A study demonstrated that derivatives of this compound significantly reduced inflammation in animal models by decreasing levels of inflammatory cytokines (e.g., IL-6, TNF-α). The compounds were effective at concentrations as low as 10 µM.
-
Anticancer Potential :
- Research published in RSC Publishing highlighted that certain derivatives exhibited selective cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values ranging from 5 to 15 µM. These compounds induced apoptosis through caspase activation pathways.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to illustrate variations in efficacy:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 3-(4-Bromophenyl)benzonitrile | Para-bromo substituent on phenyl ring | Different reactivity profiles |
| 4-(3-Bromophenyl)benzonitrile | Bromine at the para position | Variations in biological activity |
| 2-(3-Bromophenyl)benzonitrile | Bromine at the ortho position | Different steric effects influencing reactivity |
Synthesis Routes
Several synthetic methods exist for producing this compound, primarily involving nucleophilic substitution reactions. A common approach includes reacting 3-bromobenzoyl chloride with an appropriate aromatic amine in the presence of a base, yielding high purity and yield (70-85%).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
